

Spectroscopic and Mechanistic Insights into Carbazomycin D

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbazomycin D*

Cat. No.: B034363

[Get Quote](#)

A detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Carbazomycin D** is presented, alongside an exploration of its potential biological mechanism of action through the inhibition of the 5-lipoxygenase pathway. This technical guide is intended for researchers, scientists, and professionals in the field of drug development.

Carbazomycin D, a member of the carbazomycin family of alkaloids, possesses a unique carbazole framework. Its structure has been elucidated as 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole. The spectroscopic data underpinning this structure are crucial for its identification, characterization, and further development as a potential therapeutic agent.

Spectroscopic Data

The structural confirmation of **Carbazomycin D** is supported by comprehensive NMR and high-resolution mass spectrometry (HRMS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **Carbazomycin D** provide a detailed map of its chemical environment. The chemical shifts are reported in parts per million (ppm).

Table 1: ^1H NMR Spectroscopic Data for **Carbazomycin D**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.95	s	1H	H-5
7.77	br s	1H	NH
6.91	d, J = 2.1 Hz	1H	H-7
6.79	d, J = 2.1 Hz	1H	H-8
3.96	s	3H	OMe
3.88	s	3H	OMe
3.86	s	3H	OMe
2.45	s	3H	Me
2.29	s	3H	Me

Table 2: ^{13}C NMR Spectroscopic Data for **Carbazomycin D**

Chemical Shift (ppm)	Assignment
156.4	C
147.2	C
144.9	C
141.8	C
139.7	C
123.6	C
120.2	CH
119.8	C
114.7	C
109.9	CH
94.7	CH
61.2	OMe
60.8	OMe
55.7	OMe
12.5	Me
9.4	Me

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula and exact mass of **Carbazomycin D**.

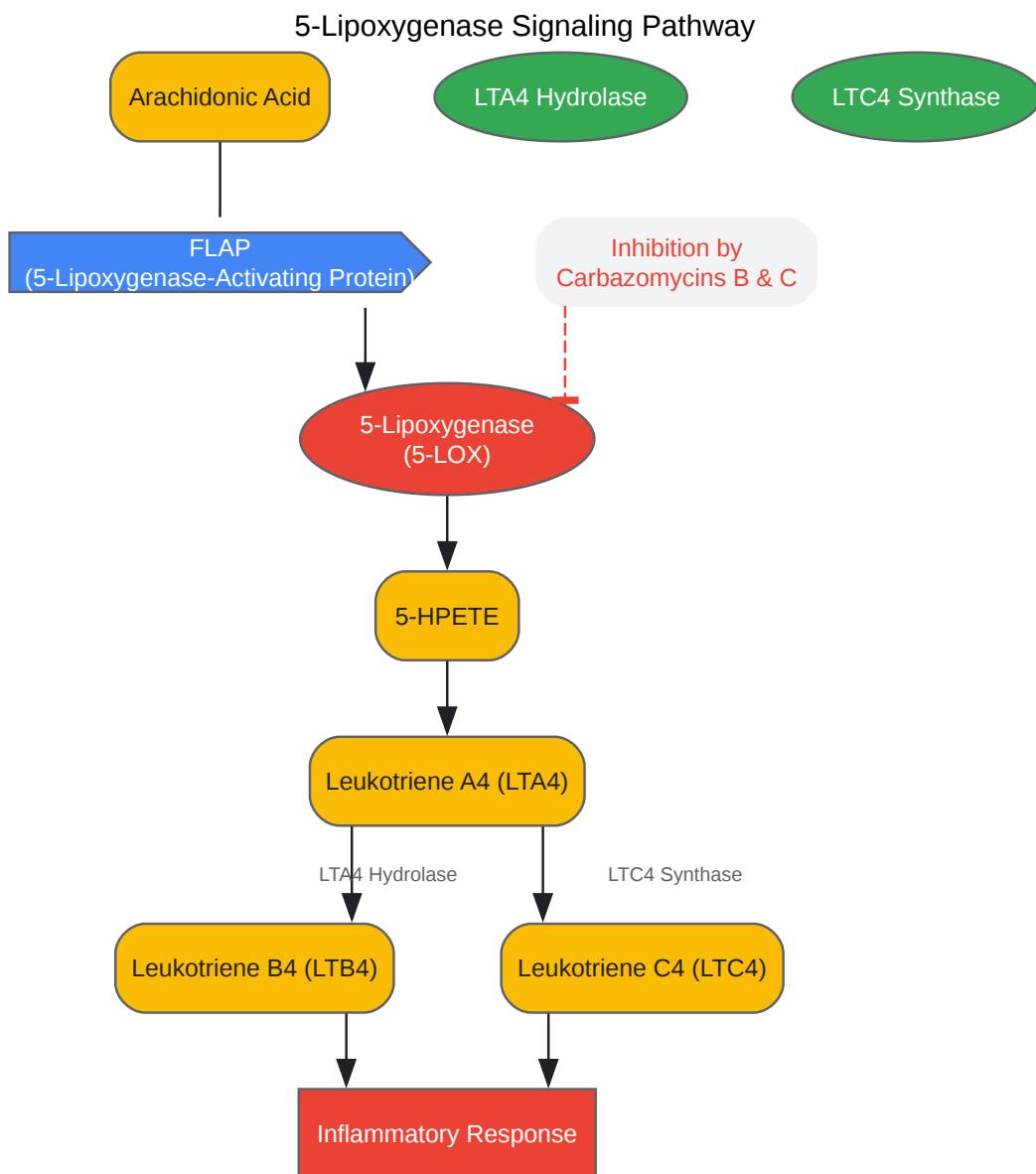
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Carbazomycin D**

Ion	Molecular Formula	Calculated m/z	Found m/z
[M+H] ⁺	C ₁₇ H ₂₀ NO ₃	286.1438	286.1437

Experimental Protocols

The acquisition of the spectroscopic data follows standardized laboratory procedures.

NMR Spectroscopy: The ^1H and ^{13}C NMR spectra were recorded on a Bruker AVANCE III 400 HD spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts were referenced to the residual solvent peak (^1H : δ 7.26 ppm; ^{13}C : δ 77.16 ppm).


High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode. The instrument was calibrated using a standard reference mixture to ensure high mass accuracy.

Biological Context and Potential Mechanism of Action

While the specific signaling pathways of **Carbazomycin D** are not yet fully elucidated, related compounds in the carbazomycin family have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX).^[1] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. Inhibition of the 5-LOX pathway is a key therapeutic strategy for inflammatory diseases.

The 5-lipoxygenase pathway is initiated by the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to produce various leukotrienes. These leukotrienes bind to their respective receptors, triggering a cascade of inflammatory responses. The potential inhibitory action of **Carbazomycin D** on this pathway suggests its promise as an anti-inflammatory agent.

Below is a diagram illustrating the key steps in the 5-lipoxygenase signaling pathway, a likely target for the biological activity of carbazomycin compounds.

[Click to download full resolution via product page](#)

Caption: 5-Lipoxygenase pathway and potential inhibition.

The provided spectroscopic data and the outlined potential mechanism of action for **Carbazomycin D** offer a foundational understanding for researchers engaged in the

exploration and development of novel therapeutic agents from natural sources. Further investigation into the specific molecular interactions of **Carbazomycin D** with components of the 5-lipoxygenase pathway will be crucial in validating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Carbazomycin D]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034363#spectroscopic-data-for-carbazomycin-d-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com